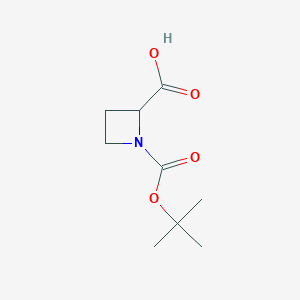

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJVSDZKYYXDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394401 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159749-28-7 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid structural formula

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, synthesis, analytical validation, and critical applications, grounding all claims in established scientific literature.

Introduction: The Strategic Value of a Constrained Amino Acid

This compound, commonly referred to as N-Boc-Aze-OH, is a non-canonical, cyclic amino acid derivative. Its structure is distinguished by a four-membered azetidine ring, which imparts significant conformational rigidity, making it a valuable proline analogue in medicinal chemistry.[1][2] The incorporation of this motif into peptides or small molecules can profoundly influence their secondary structure, often leading to enhanced binding affinity, metabolic stability, and target selectivity.[1][3]

The molecule features three key components:

-

The Azetidine Ring: A strained four-membered heterocycle that restricts bond rotation compared to the five-membered ring of proline.

-

The 2-Carboxylic Acid: This functional group serves as the attachment point for amide bond formation in peptide synthesis or as a handle for further chemical derivatization.

-

The tert-Butoxycarbonyl (Boc) Group: A robust and widely used protecting group for the ring's nitrogen atom. It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions, making it ideal for multi-step syntheses.[4]

This document serves as a practical guide to understanding and utilizing this powerful synthetic tool.

Molecular Architecture and Physicochemical Profile

The precise arrangement of atoms in N-Boc-Aze-OH dictates its reactivity and utility. Its structural formula and key identifiers are foundational to its application.

Structural Formula

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"]; C_boc [label="C"]; O1_boc [label="O"]; O2_boc [label="O"]; C_tert [label="C"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"]; H2 [label="H"]; H3_1 [label="H"]; H3_2 [label="H"]; H4_1 [label="H"]; H4_2 [label="H"];

// Position nodes N1 [pos="0,0!"]; C2 [pos="1.5,0.5!"]; C3 [pos="1.5,-1!"]; C4 [pos="0,-1.5!"]; C_carboxyl [pos="2.8,0.2!"]; O1_carboxyl [pos="3.2, -0.5!"]; O2_carboxyl [pos="3.5, 0.9!"]; C_boc [pos="-1.2,0.8!"]; O1_boc [pos="-1.2,1.8!"]; O2_boc [pos="-2.3,0.2!"]; C_tert [pos="-3.6,0.5!"]; CH3_1 [pos="-3.6,1.8!"]; CH3_2 [pos="-4.5,-0.2!"]; CH3_3 [pos="-4.2,0.9!"]; // Adjusted for clarity H2 [pos="1.6,1.2!"]; H3_1 [pos="2.2,-1.5!"]; H3_2 [pos="0.8,-1.5!"]; H4_1 [pos="-0.7,-1.9!"]; H4_2 [pos="0.7,-2.0!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C2 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; N1 -- C_boc; C_boc -- O1_boc [style=double]; C_boc -- O2_boc; O2_boc -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3; C2 -- H2 [style=dashed]; C3 -- H3_1 [style=dashed]; C3 -- H3_2 [style=dashed]; C4 -- H4_1 [style=dashed]; C4 -- H4_2 [style=dashed]; } Caption: 2D Structure of this compound.

Chemical Identifiers and Properties

A summary of the essential physicochemical data is provided below, enabling quick reference for experimental design.

| Property | Value | Source |

| CAS Number | 51077-14-6 (for L-isomer) | [5][6] |

| Molecular Formula | C₉H₁₅NO₄ | [6][7] |

| Molecular Weight | 201.22 g/mol | [5][8] |

| Appearance | White solid / crystals | |

| Melting Point | 105-110 °C | |

| Boiling Point | 339.14°C (rough estimate) | [5] |

| Solubility | Dichloromethane, DMSO, Ethyl Acetate, Methanol | [5] |

| pKa | 4.01 ± 0.20 (Predicted) | [5] |

| Optical Activity ([α]/D) | -120.0 ± 2.0°, c = 1 in methanol (for L-isomer) | [5] |

| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(O)=O (for S-isomer) | [9] |

| InChI Key | JWJVSDZKYYXDDN-LURJTMIESA-N (for S-isomer) |

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis involves the protection of the commercially available (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate, (Boc)₂O. This protocol is highly reproducible and yields a product of high purity.

Experimental Protocol: Boc Protection of (S)-Azetidine-2-carboxylic Acid

[5] Materials:

-

(S)-Azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate (EtOAc)

-

Sodium chloride (NaCl), saturated solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) and di-tert-butyl dicarbonate (1.25 eq) in a mixture of ethanol and water.

-

Basification: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of NaOH (1.05 eq) in water. The base is critical as it deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of the (Boc)₂O.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification & Extraction: Dilute the remaining aqueous solution with water and adjust the pH to ~3 with dilute HCl. This step protonates the product's carboxylate, making it soluble in organic solvents. Extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and saturated NaCl solution (brine) to remove any remaining inorganic salts and water-soluble impurities.

-

Caption: Workflow for the synthesis and purification of N-Boc-Aze-OH.

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. The following spectroscopic data are characteristic of the target compound.

| Technique | Expected Observations |

| ¹H NMR | δ ~4.8 (m, 1H, CH-COOH), ~3.9 (m, 2H, CH₂-N), ~2.5 (m, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃). Note: Shifts are approximate and depend on the solvent used. [5] |

| Mass Spec. | Expected m/z for C₉H₁₅NO₄ (MW: 201.22): [M+H]⁺ at 202.1, [M+Na]⁺ at 224.1. [9] |

| IR (Infrared) | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (carbamate) at ~1690 cm⁻¹, C=O stretch (carboxylic acid) at ~1710 cm⁻¹. |

Core Applications in Research and Development

The utility of N-Boc-Aze-OH stems from its unique structural constraints and the versatility of the Boc protecting group.

Use in Peptide Synthesis

N-Boc-Aze-OH is a direct substitute for N-Boc-Proline in solid-phase peptide synthesis (SPPS). Its rigid, four-membered ring can enforce tighter turns in a peptide backbone than proline's five-membered ring, a property that can be exploited to fine-tune peptide conformation for optimal biological activity.

A critical step in its use is the selective removal of the Boc group to liberate the secondary amine for subsequent amide coupling.

Protocol: N-Boc Deprotection The deprotection is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). [4][10]

-

Reaction: Dissolve the N-Boc protected substrate in a suitable solvent like dichloromethane (DCM).

-

Acid Treatment: Add an excess of trifluoroacetic acid (e.g., 25-50% TFA in DCM) and stir at room temperature for 1-2 hours.

-

Mechanism: The acid protonates the Boc group, which then fragments into the stable tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide, leaving the protonated amine (as a TFA salt). [10]4. Isolation: The volatile acid and solvent are removed under reduced pressure to yield the amine salt, which can be used directly in the next coupling step after neutralization.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

A Scaffold for Medicinal Chemistry

Beyond peptides, the azetidine-2-carboxylic acid core is a valuable starting material for creating novel, three-dimensional chemical scaffolds. [3]Recent studies have demonstrated photochemical and metal-catalyzed modifications of the core structure to introduce diverse alkyl and aryl groups, expanding the chemical space available to drug discovery programs. [3]The presence of the azetidine motif is a feature of at least seven FDA-approved drugs, underscoring its clinical relevance. [3]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Hazard Classification: Irritant. [5]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask. * Storage: Store in a tightly sealed container in a dry, dark place at room temperature.

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for imposing conformational control on peptides and a versatile starting point for novel small molecule synthesis. Its well-defined synthesis, robust protecting group chemistry, and proven impact on the pharmacological properties of molecules make it an indispensable component in the modern medicinal chemist's toolbox.

References

-

1-[(TERT-BUTOXY)CARBONYL]AZETIDINE-2-CARBOXYLIC ACID | CAS 51077-14-6 . Matrix Fine Chemicals. Available at: [Link]

-

The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(2s)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid . PubChemLite. Available at: [Link]

-

(2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid . PubChem. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. Available at: [Link]

-

Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF . ResearchGate. Available at: [Link]

-

Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 . PubChem. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 6. 1-[(TERT-BUTOXY)CARBONYL]AZETIDINE-2-CARBOXYLIC ACID | CAS 51077-14-6 [matrix-fine-chemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - (2s)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid (C9H15NO4) [pubchemlite.lcsb.uni.lu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to N-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH): Properties, Applications, and Protocols for Advanced Synthesis

Introduction: The Strategic Value of Conformational Constraint in Peptide Science

In the landscape of modern drug discovery and peptide chemistry, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids serve as powerful tools in this endeavor, enabling the design of peptidomimetics with precisely controlled three-dimensional structures. Among these, N-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH), a four-membered ring homolog of proline, has emerged as a critical building block.

The azetidine ring's inherent conformational rigidity, more pronounced than that of proline's five-membered pyrrolidine ring, offers a unique steric constraint. This property is leveraged by medicinal chemists to lock peptide backbones into specific secondary structures, such as β-turns, which are often crucial for biological recognition and activity.[1] The incorporation of azetidine-2-carboxylic acid can perturb the normal secondary structure of peptides, providing a method to fine-tune molecular conformation.[1] Furthermore, the tert-butyloxycarbonyl (Boc) protecting group provides a robust and strategically versatile handle for its use in complex, multi-step synthetic routes, particularly in solid-phase peptide synthesis (SPPS).[2][3][]

This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-Aze-OH, details its reactivity and applications, and furnishes field-proven protocols for its effective use in research and development settings.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of Boc-Aze-OH is the bedrock of its successful application. These characteristics dictate its behavior in solution, its reactivity, and the analytical methods required for its quality control.

Physical and Chemical Properties

The key physicochemical data for (S)-N-Boc-azetidine-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₅NO₄ | [5][6][7] |

| Molecular Weight | 201.22 g/mol | [6][7][] |

| Appearance | White solid / crystals | [5][7][9] |

| Melting Point | 105-110 °C | [5][10] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [5][10] |

| Optical Rotation ([α]D) | -120.0 ± 2.0° (c = 1 in methanol) | [7][10] |

| pKa | 4.01 ± 0.20 (Predicted) | [5][10] |

| CAS Number | 51077-14-6 | [6][7][10] |

Spectroscopic Signature for Structural Verification

Unambiguous characterization is critical for ensuring the purity and identity of Boc-Aze-OH prior to its use in synthesis. NMR spectroscopy, in particular, provides a detailed fingerprint of the molecule's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. A representative ¹H NMR (300 MHz, CDCl₃) shows characteristic signals at: δ 4.79 (m, 1H, α-CH), 3.93 (m, 2H, CH₂ of azetidine ring), 2.46 (m, 2H, CH₂ of azetidine ring), and 1.48 (s, 9H, C(CH₃)₃ of Boc group).[10]

-

¹³C NMR Spectroscopy: While specific data is less commonly published in general sources, predicted spectra would show distinct signals for the carboxylic acid carbonyl, the Boc carbonyl, the quaternary and methyl carbons of the Boc group, and the three unique carbons of the azetidine ring. This technique is invaluable for confirming the carbon skeleton.[11]

-

Mass Spectrometry: This technique confirms the molecular weight of the compound. The expected exact mass is 201.1001 Da.[6][12]

-

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Expect to see strong carbonyl (C=O) stretching bands for the carboxylic acid and the carbamate (Boc group) around 1700-1750 cm⁻¹, and a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹.

Part 2: Chemical Reactivity and Synthetic Strategy

The utility of Boc-Aze-OH is defined by the chemistry of its two primary functional moieties: the acid-labile Boc-protecting group and the carboxyl group.

The Role and Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. Its function is to temporarily "mask" the nucleophilicity of the α-amino group, preventing self-polymerization and directing reactivity to the carboxyl terminus during peptide coupling.

-

Stability: The Boc group is exceptionally stable to basic conditions and most nucleophiles, which allows for the use of base-labile protecting groups (like Fmoc) on other parts of a molecule in an orthogonal protection strategy.[13]

-

Cleavage (Deprotection): The key to its utility is its facile removal under anhydrous acidic conditions.[13] The standard reagent for this is trifluoroacetic acid (TFA), typically in a 25-50% solution in a solvent like dichloromethane (DCM).[14] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and subsequent loss of carbon dioxide to yield the free amine as a TFA salt.[14]

The diagram below illustrates the fundamental cycle of Boc-based solid-phase peptide synthesis (SPPS).

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.

Peptide Bond Formation

With the amine protected, the carboxylic acid of Boc-Aze-OH is activated for coupling. This is achieved using a variety of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an active ester or acylphosphonium species). This intermediate is then readily attacked by the free N-terminal amine of a resin-bound peptide or another amino acid ester to form the peptide bond.

Common coupling reagents used in conjunction with Boc-amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often with the addition of a base like N,N-diisopropylethylamine (DIEA) for in-situ neutralization.[14]

Part 3: Applications in Drug Discovery and Peptidomimetic Design

The decision to incorporate Boc-Aze-OH into a peptide sequence is a strategic one, aimed at conferring specific, desirable properties to the final molecule.

-

Inducing Secondary Structures: The restricted torsional angles of the azetidine ring make it a potent inducer of β-turns. This is critical in designing mimetics of natural peptides where a specific turn conformation is essential for binding to a biological target, such as a receptor or enzyme active site.[1]

-

Enhancing Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in vivo. The unnatural azetidine structure can sterically hinder the approach of proteases, increasing the peptide's resistance to enzymatic cleavage and thereby extending its circulating half-life.[15]

-

Structure-Activity Relationship (SAR) Studies: Replacing a proline residue with azetidine-2-carboxylic acid is a common strategy in SAR studies. By observing how this subtle but significant structural change affects biological activity, researchers can gain insights into the optimal conformational requirements for target binding.[15]

The logical workflow from conceptual design to improved drug candidate properties is depicted below.

Caption: Logic flow for using Boc-Aze-OH in drug development.

Part 4: Validated Experimental Protocols

The following protocols are standardized procedures for the use of Boc-Aze-OH in a laboratory setting. Adherence to these steps ensures reproducibility and high-quality outcomes.

Protocol 1: Boc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Objective: To remove the N-terminal Boc group from a resin-bound peptide to prepare it for the next coupling cycle.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Deprotection Solution: 25% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

DCM for washing

-

Neutralization Solution: 5% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

-

Solid-phase synthesis vessel

-

Shaker or bubbler (for agitation)

Procedure:

-

Pre-Wash: Wash the peptide-resin three times with DCM (10 mL per gram of resin) for 1 minute each to swell the resin and remove residual solvents.

-

Deprotection: Add the Deprotection Solution (10 mL per gram of resin) to the vessel.

-

Reaction: Agitate the resin slurry for 2 minutes. Drain the solution.

-

Second Deprotection: Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly to remove excess TFA.

-

Wash 3x with DCM.

-

Wash 2x with Isopropanol.

-

Wash 3x with DCM.

-

-

Neutralization: Add the Neutralization Solution and agitate for 2 minutes. Repeat this step.

-

Final Wash: Wash the resin 3x with DCM. The resin is now ready for the next coupling step.

Protocol 2: Standard Peptide Coupling with Boc-Aze-OH

Objective: To couple Boc-Aze-OH to the free N-terminal amine of a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Aze-OH (3 equivalents relative to resin loading)

-

HATU (3 equivalents)

-

DIEA (6 equivalents)

-

N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

Prepare Coupling Solution: In a separate vial, dissolve Boc-Aze-OH and HATU in DMF. Add DIEA and vortex briefly. This pre-activates the amino acid for ~1-2 minutes.

-

Add to Resin: Add the activated coupling solution to the washed, neutralized peptide-resin from Protocol 1.

-

Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitor Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step may be repeated.

-

Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly to remove excess reagents and byproducts.

-

Wash 3x with DMF.

-

Wash 3x with DCM.

-

-

The resin now bears the newly added Boc-Aze-OH residue and is ready for the next deprotection cycle.

Part 5: Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. Boc-Aze-OH, like many laboratory chemicals, requires proper handling.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][9] If handling large quantities of the solid, a dust mask is recommended.[7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and strong acids.[5][9][10] Recommended storage is at room temperature, though for long-term stability, refrigeration (2-8°C) is also suitable.[5][10][17]

Conclusion

N-Boc-L-azetidine-2-carboxylic acid is far more than a mere catalog chemical; it is a strategic tool for molecular design. Its unique combination of a conformationally rigid azetidine core and the synthetically versatile Boc protecting group provides researchers in peptide science and drug discovery with a reliable method to enforce specific structural motifs, enhance metabolic stability, and probe structure-activity relationships. A comprehensive understanding of its physicochemical properties, reactivity, and proper handling is essential for leveraging its full potential to engineer the next generation of sophisticated, highly active peptide-based therapeutics.

References

-

Boc-Aze-OH - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

(2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-Boc-Azetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]

-

The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 5, 2026, from [Link]

- Vitale, R., et al. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 26(5), 503-13.

-

Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. chembk.com [chembk.com]

- 6. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. peptide.com [peptide.com]

- 15. nbinno.com [nbinno.com]

- 16. abmole.com [abmole.com]

- 17. Boc-D-Azetidine-2-carboxylic acid | 228857-58-7 [chemicalbook.com]

Navigating the Solubility Landscape of N-Boc-L-azetidine-2-carboxylic acid: An In-depth Technical Guide

Introduction: The Pivotal Role of N-Boc-L-azetidine-2-carboxylic acid in Modern Drug Discovery

N-Boc-L-azetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its rigid four-membered azetidine ring imparts unique structural properties to peptides and small molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. As a crucial building block in the synthesis of novel therapeutics, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-L-azetidine-2-carboxylic acid, offering field-proven insights and detailed experimental protocols for its determination.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of N-Boc-L-azetidine-2-carboxylic acid is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 201.22 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid/powder | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted pKa | 4.01 ± 0.20 | --INVALID-LINK-- |

| Predicted XLogP3-AA | 0.9 | --INVALID-LINK-- |

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of pharmaceutical development, it is crucial to distinguish between two types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility refers to the equilibrium concentration of a solute in a solvent at a given temperature and pressure. It represents the true, stable solubility of the compound.

-

Kinetic Solubility , on the other hand, is the concentration of a solute at the point of precipitation from a solution that was prepared by a rapid method, such as adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[1][2][3] This measurement is often higher than the thermodynamic solubility because it can reflect the solubility of amorphous or metastable forms of the compound.[3] For robust process development and formulation, understanding the thermodynamic solubility is critical.

Quantitative Solubility Profile of N-Boc-L-azetidine-2-carboxylic acid

Direct, experimentally determined quantitative solubility data for N-Boc-L-azetidine-2-carboxylic acid is not extensively available in peer-reviewed literature. However, we can draw strong inferences from its close structural analog, N-Boc-L-proline . Both are N-Boc protected cyclic amino acids, with the primary difference being the ring size (a four-membered azetidine ring versus a five-membered pyrrolidine ring). This structural similarity suggests that their solubility behavior in various organic solvents will be comparable.

The following data, adapted from a comprehensive study on N-Boc-L-proline, provides a robust estimation of the solubility of N-Boc-L-azetidine-2-carboxylic acid.[4][5]

Solubility in Common Organic Solvents (Estimated)

The mole fraction solubility of N-Boc-L-proline in a range of organic solvents at different temperatures was determined using the static gravimetric method.[4] It is reasonable to expect N-Boc-L-azetidine-2-carboxylic acid to exhibit similar trends.

Table 1: Estimated Mole Fraction Solubility (x₁) of N-Boc-L-azetidine-2-carboxylic acid in Various Alcohols at Different Temperatures (K)

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| Methanol | 0.2815 | 0.3258 | 0.3743 | 0.4265 | 0.4819 |

| Ethanol | 0.1987 | 0.2356 | 0.2765 | 0.3211 | 0.3689 |

| Isopropanol | 0.2011 | 0.2389 | 0.2758 | 0.3155 | 0.3576 |

| n-Propanol | 0.1854 | 0.2201 | 0.2587 | 0.3009 | 0.3461 |

| n-Butanol | 0.1567 | 0.1869 | 0.2208 | 0.2581 | 0.2983 |

| sec-Butanol | 0.2033 | 0.2415 | 0.2834 | 0.3286 | 0.3765 |

| Isobutanol | 0.1389 | 0.1662 | 0.1969 | 0.2307 | 0.2673 |

Table 2: Estimated Mole Fraction Solubility (x₁) of N-Boc-L-azetidine-2-carboxylic acid in Other Common Organic Solvents at Different Temperatures (K)

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| Dichloromethane | 0.2314 | 0.2789 | 0.3315 | 0.3887 | 0.4498 |

| Acetone | 0.2256 | 0.2688 | 0.3167 | 0.3689 | 0.4248 |

| Ethyl Acetate | 0.0899 | 0.1115 | 0.1368 | 0.1659 | 0.1985 |

| Acetonitrile | 0.0556 | 0.0711 | 0.0895 | 0.1109 | 0.1354 |

| Water | 0.0102 | 0.0125 | 0.0153 | 0.0185 | 0.0221 |

Note: Data is based on the published solubility of N-Boc-L-proline and should be considered a strong estimation for N-Boc-L-azetidine-2-carboxylic acid.[4][5] Experimental verification is recommended for critical applications.

Semi-Quantitative Solubility Data:

For practical laboratory applications, semi-quantitative data is often sufficient for initial solvent screening.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | ~20 mg/mL (for N-Boc-L-proline) | --INVALID-LINK-- |

| Dimethyl sulfoxide (DMSO) | ~15 mg/mL (for N-Boc-L-proline) | --INVALID-LINK-- |

| Ethanol | ~15 mg/mL (for N-Boc-L-proline) | --INVALID-LINK-- |

| Methanol | Soluble | --INVALID-LINK-- |

| Dichloromethane | Soluble | --INVALID-LINK-- |

| Ethyl Acetate | Soluble | --INVALID-LINK-- |

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of N-Boc-L-azetidine-2-carboxylic acid is governed by a complex interplay of intermolecular forces between the solute and the solvent.

-

Solvent Polarity: As a molecule with both polar (carboxylic acid) and non-polar (Boc group) regions, its solubility is highest in polar protic and aprotic solvents that can effectively solvate both moieties. The "like dissolves like" principle is a useful guideline.[6]

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the carbonyl groups of the Boc protecting group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols and water, can effectively solvate the molecule, enhancing its solubility.[7]

-

Temperature: For most solid solutes, solubility increases with temperature, as indicated by the data in Tables 1 and 2. This is because the dissolution process is often endothermic.

-

pH (in Aqueous Solutions): The carboxylic acid moiety of N-Boc-L-azetidine-2-carboxylic acid has a predicted pKa of approximately 4.01.[8] This means that in aqueous solutions, its solubility will be significantly influenced by the pH.

-

At pH values below the pKa, the carboxylic acid will be predominantly in its protonated, neutral form, which generally has lower aqueous solubility.

-

At pH values above the pKa, the carboxylic acid will be deprotonated to form the carboxylate anion. The formation of this charged species significantly increases its interaction with polar water molecules, leading to a substantial increase in aqueous solubility.[9][10]

-

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-Depth Technical Guide to 1-Boc-L-azetidine-2-carboxylic acid

This guide provides a comprehensive technical overview of 1-Boc-L-azetidine-2-carboxylic acid, a pivotal building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, underpinned by field-proven insights and established scientific principles.

Introduction: The Strategic Importance of a Constrained Amino Acid Analog

1-Boc-L-azetidine-2-carboxylic acid, also known as (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, is a synthetic, non-proteinogenic amino acid. Its structure is characterized by a four-membered azetidine ring, which imparts significant conformational rigidity compared to its natural five-membered ring analog, proline. This structural constraint is of paramount importance in medicinal chemistry and peptide science. By incorporating this moiety, chemists can precisely manipulate the three-dimensional structure of peptides and small molecules, often leading to enhanced biological activity, metabolic stability, and target specificity.[1][2]

The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom of the azetidine ring.[1] This allows for selective chemical transformations at the carboxylic acid function, such as peptide bond formation, without unintended reactions at the ring nitrogen. The Boc group's stability in various reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthesis.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key data for 1-Boc-L-azetidine-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₄ | [1][3][4] |

| Molecular Weight | 201.22 g/mol | [3][4] |

| CAS Number | 51077-14-6 | [5] |

| Appearance | White powder or crystals | [1] |

| Melting Point | 105-110 °C | [6] |

| Optical Rotation ([α]/D) | -120.0° ± 2.0° (c=1 in methanol) | [6] |

| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | [4] |

| SMILES String | CC(C)(C)OC(=O)N1CC[C@H]1C(O)=O | [4] |

Synthesis Protocol: N-Protection of L-Azetidine-2-carboxylic acid

The most direct and common synthesis of 1-Boc-L-azetidine-2-carboxylic acid involves the protection of the secondary amine of the parent L-azetidine-2-carboxylic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Rationale of the Synthetic Approach

The core of this synthesis is a nucleophilic attack by the nitrogen atom of L-azetidine-2-carboxylic acid on one of the carbonyl carbons of Boc anhydride. The reaction is typically performed in a mixed solvent system, such as ethanol and water, which ensures the solubility of both the amino acid starting material and the inorganic base. A base, such as sodium hydroxide (NaOH), is essential. Its primary role is to deprotonate the carboxylic acid and the secondary amine, increasing the nucleophilicity of the nitrogen atom and facilitating the reaction. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed to completion at room temperature.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis.[5]

-

Dissolution: In a suitable reaction vessel, dissolve L-azetidine-2-carboxylic acid (1.0 g, ~10.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add di-tert-butyl dicarbonate (2.83 g, ~12.5 mmol) followed by the slow, portion-wise addition of sodium hydroxide (420 mg, ~10.5 mmol).

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight to ensure the reaction goes to completion.

-

Workup - Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Workup - Acidification & Extraction: Dilute the remaining aqueous solution with water (20 mL). Adjust the pH to approximately 3 by the careful addition of dilute hydrochloric acid (HCl). This step protonates the carboxylate, making the product soluble in organic solvents. Extract the product into ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with water (30 mL) and a saturated sodium chloride solution (brine, 30 mL). The water wash removes any remaining water-soluble impurities, and the brine wash helps to remove residual water from the organic layer.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the final product, 1-Boc-L-azetidine-2-carboxylic acid, typically as a white solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Boc-L-azetidine-2-carboxylic acid.

Core Applications in Research and Drug Development

The unique structural properties of 1-Boc-L-azetidine-2-carboxylic acid make it a valuable tool in several areas of chemical and biological research.

Peptide Synthesis and Peptidomimetics

In peptide synthesis, this compound is used as a building block to create peptides with constrained conformations.[2] The rigid four-membered ring restricts the rotational freedom around the peptide backbone, which can lock the peptide into a specific bioactive conformation. This often leads to:

-

Enhanced Receptor Binding: By pre-organizing the peptide into a shape that complements the target receptor, binding affinity can be significantly increased.

-

Increased Proteolytic Stability: The unnatural azetidine ring can sterically hinder the approach of proteases, enzymes that degrade peptides, thus extending the peptide's half-life in biological systems.

Drug Discovery and Medicinal Chemistry

1-Boc-L-azetidine-2-carboxylic acid is a key intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Its incorporation into small molecule drug candidates can improve pharmacokinetic and pharmacodynamic properties. It is particularly useful as an intermediate for compounds like thrombin inhibitors, which are crucial in anticoagulant therapies.[7] The azetidine ring can act as a bioisostere for other cyclic or acyclic fragments, offering a way to fine-tune properties like solubility, lipophilicity, and metabolic stability.

Caption: Role of 1-Boc-L-azetidine-2-carboxylic acid in synthetic pathways.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized product is typically achieved through spectroscopic methods. For 1-Boc-L-azetidine-2-carboxylic acid, ¹H NMR spectroscopy is a key analytical tool. A representative ¹H NMR spectrum in CDCl₃ would show characteristic signals: a multiplet around 4.79 ppm for the α-proton (the CH group), multiplets around 3.93 ppm and 2.46 ppm for the methylene protons (CH₂) of the azetidine ring, and a singlet around 1.48 ppm for the nine equivalent protons of the tert-butyl group of the Boc protector.[5]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Classification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, a dust mask (e.g., N95) is recommended.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[8][9] For long-term stability, storage at reduced temperatures (e.g., 2-8°C or -15°C) is often recommended.[1][6]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[8][9]

Conclusion

1-Boc-L-azetidine-2-carboxylic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its conformationally rigid structure, combined with the versatile Boc protecting group, provides chemists with a reliable building block for constructing complex and biologically active molecules. From enhancing the stability of peptides to forming the core of novel pharmaceuticals, its applications continue to expand, underscoring its importance in the landscape of modern chemical and pharmaceutical research.

References

-

(2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid - PubChem. (URL: [Link])

-

MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. (URL: [Link])

-

Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (URL: [Link])

-

1-Boc-L-azetidine-2-carboxylic acid, CAS No. 51077-14-6 - iChemical. (URL: [Link])

-

1-Boc-L-azetidine-2-carboxylic acid | Health System Action Network Lab. (URL: [Link])

-

Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchGate. (URL: [Link])

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google P

-

Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 6. 1-Boc-L-azetidine-2-carboxylic acid, CAS No. 51077-14-6 - iChemical [ichemical.com]

- 7. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

Spectroscopic Data for 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, a key building block in peptide synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science who utilize this compound in their work.[1] We will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering insights into spectral interpretation and data acquisition.

Introduction: The Significance of this compound

This compound, often abbreviated as Boc-Aze-OH, is a non-proteinogenic amino acid derivative. Its rigid four-membered azetidine ring introduces conformational constraints into peptide backbones, a property that is highly valuable in the design of peptidomimetics with enhanced stability and biological activity.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in solid-phase peptide synthesis. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the outcome of synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Boc-Aze-OH, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the azetidine ring and the Boc protecting group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.79 | m | 1H | α-CH |

| 3.93 | m | 2H | γ-CH₂ |

| 2.46 | m | 2H | β-CH₂ |

| 1.48 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from ChemicalBook.[2]

Interpretation and Experimental Considerations:

The downfield shift of the α-proton at 4.79 ppm is attributed to the deshielding effects of the adjacent carboxylic acid and the nitrogen atom of the azetidine ring. The protons on the γ- and β-carbons of the azetidine ring appear as multiplets around 3.93 and 2.46 ppm, respectively. The prominent singlet at 1.48 ppm, integrating to nine protons, is the classic signature of the tert-butyl group of the Boc protecting group.

The choice of deuterated chloroform (CDCl₃) as the solvent is common for this compound due to its good solubility. It is important to note that the chemical shifts can vary slightly depending on the solvent and the concentration. For instance, in CD₃OD, predicted shifts are slightly different.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.0 | C=O (Carboxylic Acid) |

| 171.4 | C=O (Boc) |

| 65.6 | α-CH |

| 57.9 | γ-CH₂ |

| 54.4 | C(CH₃)₃ |

| 44.0 | - |

| 42.5 | - |

| 26.9 | C(CH₃)₃ |

| 21.0 | - |

| 17.8 | β-CH₂ |

| 16.3 | - |

Solvent: CDCl₃. Data is representative and compiled from similar structures.[4]

Interpretation and Experimental Considerations:

The two carbonyl carbons of the carboxylic acid and the Boc group are observed at the downfield end of the spectrum. The quaternary carbon and the methyl carbons of the Boc group are also clearly identifiable. The carbons of the azetidine ring resonate in the mid-field region. The specific assignments for all peaks, especially in the crowded upfield region, may require advanced 2D NMR techniques like HSQC and HMBC for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid and carbamate functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1665-1685 | Strong, Sharp | C=O stretch (Boc group, Amide I band) |

| 1000-1300 | Medium | C-O stretch |

Data is based on typical ranges for carboxylic acids and carbamates.[5][6]

Interpretation and Experimental Considerations:

A key feature in the IR spectrum of a carboxylic acid is the very broad absorption band for the O-H stretch, which often spans from 2500 to 3300 cm⁻¹.[6] This broadening is a result of hydrogen bonding.[6] The carbonyl (C=O) stretching of the carboxylic acid typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹.[6] The carbonyl of the Boc protecting group (a carbamate) also gives a strong absorption, often referred to as the Amide I band, in a similar region.[5] The presence of two distinct carbonyl peaks can sometimes be observed, though they may overlap. The C-O stretching vibrations are found in the fingerprint region.

Experimental Protocols

To ensure high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Data Acquisition

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

-

Caption: A generalized workflow for NMR spectroscopic analysis.

IR Spectroscopy Sample Preparation and Data Acquisition

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion

The spectroscopic data presented in this guide provide a clear and detailed characterization of this compound. The distinct signals in both ¹H and ¹³C NMR, coupled with the characteristic absorption bands in the IR spectrum, serve as reliable fingerprints for the identification and purity assessment of this important synthetic building block. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently utilize this compound in their synthetic applications.

References

- Suga, H., et al. (2018).

-

iChemical. 1-Boc-L-azetidine-2-carboxylic acid, CAS No. 51077-14-6. [Link]

-

J&K Scientific LLC. Boc-L-azetidine-2-carboxylic acid | 51077-14-6. [Link]

-

PubChem. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 3. 1-Boc-L-azetidine-2-carboxylic acid, CAS No. 51077-14-6 - iChemical [ichemical.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

A Technical Guide to 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, a critical building block for researchers, scientists, and drug development professionals. This document delves into its commercial availability, synthetic methodologies, and pivotal role in modern medicinal chemistry.

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in drug discovery due to its unique conformational constraints and ability to serve as a bioisosteric replacement for more common saturated heterocycles like pyrrolidine and piperidine.[1] The incorporation of the azetidine motif can lead to improved physicochemical properties such as solubility and metabolic stability in drug candidates. This compound, often abbreviated as Boc-Aze-OH, is a key chiral starting material that provides a synthetically versatile handle for the introduction of this valuable scaffold into complex molecules. Its tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the azetidine nitrogen, making it an indispensable tool in peptide synthesis and the development of novel therapeutics.[2][3]

Commercial Availability: A Comparative Overview

This compound is readily available from a multitude of commercial suppliers, catering to both research and bulk manufacturing needs. The most common commercially available form is the (S)-enantiomer, (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS Number: 51077-14-6).[4][5][6] When selecting a supplier, researchers should consider purity, price, and availability. The following table provides a comparative summary of offerings from several prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Price (USD) | Availability |

| MedChemExpress | 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 | >98% | $30 (1g) | In Stock |

| BLDpharm | (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | 51077-14-6 | 97% | Varies | In Stock |

| ChemicalBook | 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 | 99% | Varies | In Stock |

| Aapptec | Boc-Azetidine-2-carboxylic acid | 51077-14-6 | Not Specified | Varies | In Stock |

| Genprice | 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 | Not Specified | €281.84 (1g) | In Stock |

Note: Prices and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Methodologies: Crafting the Azetidine Core

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the desired scale, stereochemical purity, and the availability of starting materials.

N-Protection of L-Azetidine-2-carboxylic Acid

A straightforward and widely employed method involves the direct N-protection of commercially available L-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O). This method is efficient for small to medium-scale synthesis.

-

To a solution of (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add di-tert-butyl dicarbonate (2.83 g, 12.5 mmol).

-

Cool the mixture to 0 °C and slowly add sodium hydroxide (420 mg, 10.5 mmol).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water (20 mL) and adjust the pH to 3 with dilute HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid.[6]

Synthesis from a 4-Oxo-2-azetidinecarboxylic Acid Derivative

An alternative patented approach involves a multi-step synthesis starting from a 4-oxo-2-azetidinecarboxylic acid derivative. This method is suitable for larger-scale production and offers a different route to the desired product.[7]

-

Hydride Reduction: The starting 4-oxo-2-azetidinecarboxylic acid derivative is reduced to the corresponding azetidine-2-methanol using a hydride reducing agent.

-

N-Protection: The resulting azetidine-2-methanol is then protected with a suitable amino-protecting group, such as the Boc group.

-

Oxidation: The N-protected azetidine-2-methanol is oxidized to the corresponding N-protected azetidine-2-carboxylic acid.

-

Deprotection (Optional): If the free amine is desired, the protecting group is removed.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its constrained nature and ability to act as a proline mimic have made it a popular choice for medicinal chemists.[8]

Incorporation into Peptide Scaffolds

As a non-natural amino acid, Boc-Aze-OH can be incorporated into peptide sequences to induce specific conformational constraints. This can lead to peptides with enhanced proteolytic stability, receptor binding affinity, and selectivity.[2]

Synthesis of Small Molecule Therapeutics

The azetidine moiety is present in several approved drugs and clinical candidates. For instance, azetidine derivatives are found in drugs targeting a variety of diseases. The synthesis of these complex molecules often relies on the use of versatile building blocks like this compound. Pharmaceutical companies like AbbVie are actively involved in the research and development of novel therapeutics, some of which may incorporate such unique scaffolds.[9]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄[6] |

| Molecular Weight | 201.22 g/mol [4][6] |

| Appearance | White to off-white solid[6] |

| Melting Point | 105-110 °C[6] |

| Optical Rotation ([α]/D) | -120.0±2.0°, c = 1 in methanol (for S-enantiomer)[6] |

| ¹H NMR (300 MHz, CDCl₃) δ | 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H)[6] |

| Solubility | Soluble in dichloromethane, DMSO, ethyl acetate, and methanol[6] |

Conclusion

This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in modern drug discovery. Its unique structural features and the ability to impart favorable physicochemical properties make it an attractive component in the design of novel therapeutics. This guide has provided a comprehensive overview of its commercial landscape, synthetic routes, and applications, serving as a valuable resource for scientists in the pharmaceutical and biotechnology industries. The continued exploration of azetidine-containing molecules promises to yield the next generation of innovative medicines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 51077-14-6|(S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 7. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. abbvie.com [abbvie.com]

Synthesis of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid from (S)-azetidine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

A Whitepaper for Chemical Researchers and Drug Development Professionals

The strategic incorporation of constrained amino acid analogues is a cornerstone of modern medicinal chemistry, enabling the design of peptides and small molecules with enhanced potency, selectivity, and metabolic stability. (S)-azetidine-2-carboxylic acid, a four-membered cyclic amino acid, serves as a valuable building block in this context. However, its secondary amine functionality necessitates protection to allow for selective chemical manipulation at the carboxylic acid terminus or other molecular sites.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a critical intermediate in pharmaceutical development. We will delve into the underlying chemical principles, provide a robust experimental protocol, and offer insights gleaned from practical application.

Core Principles: The Rationale for Boc Protection

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in organic synthesis for the protection of amines.[1][2] Its utility is anchored in a unique combination of stability and controlled lability.

-

Robust Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic hydrolysis, exposure to many nucleophiles, and catalytic hydrogenation.[3][4] This resilience is critical, as it allows chemists to perform a variety of subsequent reactions without disturbing the protected amine.

-

Orthogonality: This stability profile makes the Boc group orthogonal to other common amine protecting groups. For instance, it remains intact under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is unaffected by the hydrogenolysis used to remove the Cbz (benzyloxycarbonyl) group.[3][4] This orthogonality is paramount in complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3][5]

-

Mild Deprotection: Despite its stability, the Boc group can be readily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate, commonly referred to as Boc anhydride ((Boc)₂O).[5] This symmetrical anhydride is highly reactive toward nucleophilic amines, leading to a clean and efficient protection reaction.

The Reaction Pathway: A Mechanistic Examination

The N-tert-butoxycarbonylation of (S)-azetidine-2-carboxylic acid proceeds via a nucleophilic acyl substitution mechanism.[1][6] Understanding this pathway is key to optimizing reaction conditions and ensuring a successful outcome.

The process unfolds in three primary stages:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine's nitrogen lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][7] This forms a transient tetrahedral intermediate.

-

Intermediate Collapse: This high-energy intermediate rapidly collapses. The C-O bond cleaves, expelling a tert-butyl carbonate anion as a leaving group and forming the N-Boc protected product.[1]

-

Irreversible Decomposition: The tert-butyl carbonate leaving group is unstable and undergoes spontaneous decomposition into gaseous carbon dioxide and a tert-butoxide anion.[7][8] In the presence of a proton source (such as the protonated amine or the carboxylic acid), the tert-butoxide is protonated to form tert-butanol. This irreversible decomposition into stable, easily removed byproducts provides a strong thermodynamic driving force for the reaction, ensuring high conversion.[1][7]

When performing this reaction on an amino acid, a base such as sodium hydroxide (NaOH) is typically employed. The base serves a dual purpose: it deprotonates the carboxylic acid to improve solubility in aqueous media and neutralizes the protonated amine intermediate, which can accelerate the reaction rate.[8][9]

A Validated Experimental Protocol

The following protocol is a robust and scalable method for the synthesis of this compound. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| (S)-Azetidine-2-carboxylic acid | 101.10 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.25 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.05 |

| Ethanol (EtOH) | - | - |

| Deionized Water (H₂O) | - | - |

| 1M Hydrochloric Acid (HCl) | - | - |

| Ethyl Acetate (EtOAc) | - | - |

| Saturated NaCl Solution (Brine) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

-

Basification & Cooling: Add sodium hydroxide (1.05 eq) to the solution. Stir until all solids have dissolved. Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: To the cold, stirring solution, add di-tert-butyl dicarbonate (1.25 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Aqueous Work-up: Dilute the remaining aqueous residue with water.

-

Acidification: Cool the aqueous solution in an ice bath and carefully adjust the pH to ~3 by the slow addition of 1M HCl. The product should precipitate as a white solid or oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water (1x) and then with saturated brine (1x) to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a white solid.[9]

Quantitative Data and Characterization

The successful synthesis of the target compound should be validated by quantitative and qualitative analysis. The following table summarizes typical data for this procedure.

| Parameter | Value / Observation | Reference |

| Typical Yield | >95% (often quantitative) | [9] |

| Physical Appearance | White solid | [9] |

| Melting Point | 105-110 °C | [9] |

| Optical Rotation [α]D | -120.0 ± 2.0° (c=1 in methanol) | [9][10] |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H) | [9] |

Field Insights & Troubleshooting

-

Gas Evolution: The decomposition of the tert-butyl carbonate intermediate liberates carbon dioxide gas.[7][8] It is imperative that the reaction is not conducted in a sealed vessel to avoid pressure build-up.

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, a small additional portion of (Boc)₂O can be added. Ensure the initial stoichiometry of the base was correct, as insufficient base can slow the reaction.

-

Extraction Efficiency: The product's solubility is highly pH-dependent. Ensure the aqueous phase is acidified sufficiently (pH 2-3) to fully protonate the carboxylate, which drives the compound into the organic layer during extraction. Checking the pH of the aqueous layer after the first extraction is good practice.

-

Product Isolation: The product is a white crystalline solid.[10] If it initially isolates as an oil after concentration, trituration with a non-polar solvent like hexane can often induce crystallization.

Conclusion

The N-tert-butoxycarbonylation of (S)-azetidine-2-carboxylic acid is a highly efficient and reliable transformation that provides a versatile building block for drug discovery and peptide synthesis. By understanding the underlying reaction mechanism and adhering to a validated experimental protocol, researchers can consistently produce this key intermediate in high yield and purity. The robustness of the Boc protecting group, coupled with the straightforward nature of its introduction, solidifies this reaction's place as a fundamental tool in the synthetic chemist's arsenal.

References

-

Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

Di-tert-butyl dicarbonate . Wikipedia. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Di-tert-butyl dicarbonate . YouTube. [Link]

-

Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide . Sciforum. [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON . AAPPTec. [Link]

-

26.7: Peptide Synthesis . Chemistry LibreTexts. [Link]

-

BOC Protection and Deprotection . J&K Scientific LLC. [Link]

-

Synthesis of Poly-( L-azetidine-2-carboxylic acid) . ElectronicsAndBooks. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . National Institutes of Health (NIH). [Link]

-

Experimental Procedures . The Royal Society of Chemistry. [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for . HETEROCYCLES. [Link]

-

(S)-1-Boc-Azetidine-2-carboxylic acid . Oakwood Chemical. [Link]

-

Boc-Azetidine-2-carboxylic acid [51077-14-6] . Aapptec Peptides. [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

(2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid . PubChem. [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution . ACS Publications. [Link]

-

Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid . ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 10. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

Role of azetidine ring in medicinal chemistry

An In-depth Technical Guide: The Azetidine Ring in Medicinal Chemistry

Abstract